molecular formula C18H18N4O3S B2743895 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034255-55-3

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2743895
CAS No.: 2034255-55-3
M. Wt: 370.43
InChI Key: JKQXCTOFMSOAIO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a bifunctional ethyl backbone substituted with furan-2-yl and 1H-pyrazol-1-yl moieties. The compound’s molecular complexity arises from its heterocyclic components (furan and pyrazole) and the ethanediamide core, which is a common pharmacophore in medicinal chemistry for hydrogen-bonding interactions .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-26-14-6-2-5-13(11-14)21-18(24)17(23)19-12-15(16-7-3-10-25-16)22-9-4-8-20-22/h2-11,15H,12H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXCTOFMSOAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-yl and 1H-pyrazol-1-yl ethyl intermediate: This step involves the reaction of furan and pyrazole derivatives under specific conditions such as the presence of a base or catalyst.

    Coupling with 3-(methylthio)phenyl oxalamide: The intermediate is then reacted with 3-(methylthio)phenyl oxalamide under conditions that facilitate the formation of the final product. This might involve the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study reported its efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with low minimum inhibitory concentration (MIC) values, indicating strong antibacterial effects. Furthermore, the compound showed potential in inhibiting biofilm formation, which is crucial for treating persistent infections.

Anticancer Potential

Preliminary studies have indicated that N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide may induce apoptosis in cancer cells. Research involving multiple cancer cell lines revealed that it effectively reduced cell viability, suggesting its potential as a chemotherapeutic agent. The mechanisms of action appear to involve multiple pathways, including the modulation of apoptosis-related proteins.

Inhibition of Human Neutrophil Elastase

The compound has been identified as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes and tissue remodeling. This inhibition could be beneficial in managing conditions such as chronic obstructive pulmonary disease (COPD), where excessive elastase activity contributes to tissue damage.

Biological ActivityEffectivenessReferences
AntimicrobialSignificant against S. aureus and S. epidermidis
AnticancerInduces apoptosis in various cancer cell lines
HNE InhibitionPotential therapeutic application in COPD

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation, indicating its potential as a treatment for infections caused by biofilm-forming bacteria.

Case Study 2: Anticancer Activity

In vitro experiments conducted on breast and colon cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis through both intrinsic and extrinsic pathways. The study highlighted the need for further exploration into its mechanisms of action and potential as an adjunct therapy in cancer treatment.

Case Study 3: Inflammatory Disorders

Given its role as an HNE inhibitor, this compound was tested in models of COPD. Results indicated that treatment with the compound reduced lung inflammation and tissue damage associated with elastase activity, suggesting its therapeutic potential in chronic inflammatory conditions.

Mechanism of Action

The mechanism by which “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Structural Notes
Target Compound : N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide C₁₉H₁₉N₃O₃S Furan-2-yl, 1H-pyrazol-1-yl, 3-(methylsulfanyl)phenyl ~377.4 (calculated) Ethanediamide core with dual heterocycles; sulfur enhances lipophilicity. Potential stereocenter at ethyl bridge.
Analog 1 : N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide C₂₅H₂₈F₃N₃O₂ 1-Methyl-2,3-dihydroindol-5-yl, piperidin-1-yl, 3-(trifluoromethyl)phenyl ~491.5 (calculated) Trifluoromethyl group increases electron-withdrawing properties; indole and piperidine enhance rigidity.
Analog 2 : N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide C₂₁H₂₃N₃O₃S Benzofuran-2-yl, dimethylamino, 2-(methylsulfanyl)phenyl 397.5 (exact mass) Benzofuran extends π-conjugation; dimethylamino introduces basicity. Methylsulfanyl at ortho position.
Analog 3 : N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine C₁₃H₂₁N₅O₂S₂ Dimethylaminomethyl-furan, nitroethene, methylsulfanyl 351.5 (exact mass) Nitroethene core differs from ethanediamide; sulfur and furan enhance redox activity.

Key Observations:

Heterocyclic Diversity : The target compound’s furan and pyrazole groups contrast with Analog 1’s indole and piperidine, which confer greater steric bulk and aromatic surface area. This may influence binding selectivity in biological targets .

Sulfur Positioning : The 3-(methylsulfanyl)phenyl group in the target compound vs. the 2-(methylsulfanyl)phenyl in Analog 2 alters steric and electronic interactions. Ortho-substituted sulfur (Analog 2) may hinder rotation, affecting conformational flexibility .

Electron Effects : The trifluoromethyl group in Analog 1 enhances metabolic stability compared to the methylsulfanyl group in the target compound, which is prone to oxidative metabolism .

Stereochemical Considerations : The ethyl bridge in the target compound likely introduces a stereocenter (due to two distinct substituents), necessitating chiral resolution techniques similar to those described for pyrazine carboxamides in (e.g., chiral HPLC) .

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a furan moiety, a pyrazole ring, and a phenyl group with a methylsulfanyl substituent, which may enhance its pharmacological properties. The following sections will explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OS, with a molecular weight of approximately 320.42 g/mol. The structural features that contribute to its biological activity include:

  • Furan Ring : Known for its role in various pharmacological activities.
  • Pyrazole Moiety : Often associated with anti-inflammatory and anticancer properties.
  • Methylsulfanyl Group : Enhances lipophilicity and may improve bioavailability.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in inflammatory processes. For instance, studies have shown that related compounds are effective inhibitors of human neutrophil elastase, which is implicated in chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the furan and pyrazole rings may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential microbial enzymes. For example, derivatives with similar structures have shown promising results in inhibiting bacterial growth .

3. Anticancer Potential

The compound's structural features align with other known anticancer agents. Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds bearing furan and pyrazole moieties can effectively reduce the viability of cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits human neutrophil elastase
AntimicrobialEffective against Gram-positive bacteria
AnticancerReduces viability in cancer cell lines

Case Study: Anticancer Activity

In a study investigating the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM, suggesting potent anticancer activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Binding : The compound may bind to active sites on enzymes like neutrophil elastase, inhibiting their activity.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.

Q & A

Q. How is the molecular structure of this compound elucidated in crystallographic studies?

Structural elucidation typically employs X-ray crystallography using programs like SHELXL for refinement, which handles high-resolution or twinned data efficiently. Complementary techniques include NMR spectroscopy (for solution-state conformation) and mass spectrometry (for molecular weight validation). For crystalline samples, diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What are the key synthetic pathways for this compound?

Synthesis involves multi-step reactions starting with functionalization of the furan and pyrazole rings. A typical route includes:

  • Step 1 : Condensation of furan-2-ylmethylamine with a pyrazole-containing aldehyde under acidic catalysis.
  • Step 2 : Coupling of the intermediate with 3-(methylsulfanyl)phenyl isocyanate using a coupling agent (e.g., HATU) in anhydrous DMF.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing purity and identity?

  • NMR (1H/13C, COSY, HSQC) to confirm connectivity of the ethanediamide backbone and substituents.
  • HPLC-MS (reverse-phase C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment (>95%).
  • FT-IR to validate amide C=O stretches (~1650 cm⁻¹) and sulfur-containing groups .

Q. What biological targets are hypothesized based on structural motifs?

The furan-pyrazole-ethanediamide scaffold suggests interactions with:

  • Enzymes : Cytochrome P450 isoforms (due to heterocyclic π-π interactions).
  • Receptors : G-protein-coupled receptors (GPCRs) or kinase ATP-binding pockets (via hydrogen bonding with the amide groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace the methylsulfanyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding.
  • In vitro assays : Test derivatives against enzyme panels (e.g., kinase inhibitors) using fluorescence polarization or SPR binding assays .

Q. What computational methods predict binding modes and reactivity?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., PDB: 3ERT for estrogen receptors).
  • DFT calculations (Gaussian 16) to analyze electronic properties (HOMO-LUMO gaps) of the methylsulfanyl group and furan ring .

Q. How can synthetic yields be improved while minimizing side products?

  • Design of Experiments (DOE) : Optimize temperature (e.g., 60–80°C for amide coupling) and stoichiometry (1.2 equiv of isocyanate).
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling of aryl intermediates .

Q. How to resolve contradictions in reported biological activity data?

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal validation : Use SPR for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

Q. What stability challenges arise under physiological conditions?

  • Hydrolysis : The ethanediamide bond may degrade in acidic environments (simulated gastric fluid, pH 1.2).
  • Mitigation : Encapsulate in pH-sensitive nanoparticles or modify the backbone with sterically hindered substituents .

Q. How to detect and characterize degradation products?

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂).
  • LC-MS/MS : Identify degradation fragments (e.g., furan ring oxidation products) using high-resolution Orbitrap systems .

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